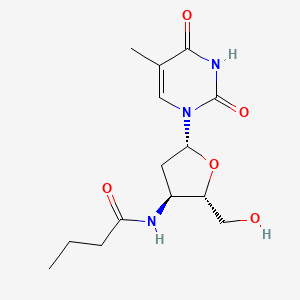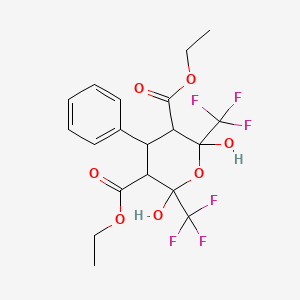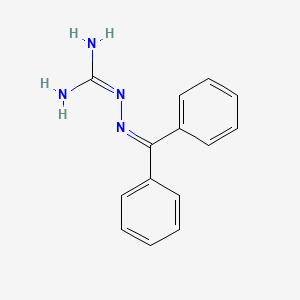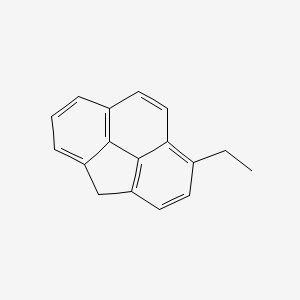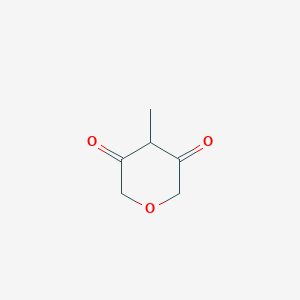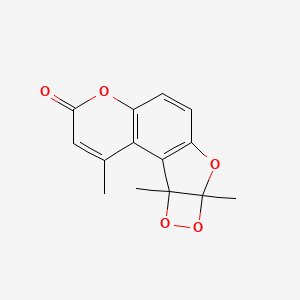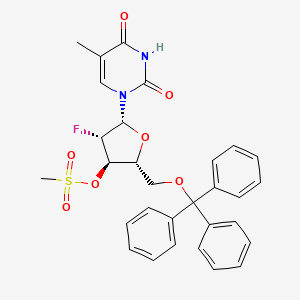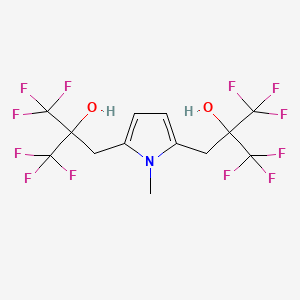
2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- is a chemical compound with the molecular formula C13-H11-F12-N-O2 and a molecular weight of 441.25 . This compound is known for its unique structure, which includes multiple trifluoromethyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves several steps. One common method includes the reaction of 2,5-dihydroxy-1-methylpyrrole with trifluoromethylating agents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the successful incorporation of the trifluoromethyl groups.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar compounds to 2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- include other fluorinated pyrrole derivatives. These compounds share structural similarities but differ in the number and position of trifluoromethyl groups. The unique arrangement of trifluoromethyl groups in 2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- gives it distinct chemical and physical properties, making it more suitable for specific applications .
Some similar compounds include:
- 2,5-Bis((2-hydroxy-3,3,3-trifluoro-2-trifluoromethyl)propyl)-1-methylpyrrole
- 1H-Pyrrole-2,5-diethanol,1-methyl-a2,a2,a5,a5-tetrakis(trifluoromethyl)-
Properties
CAS No. |
102367-00-0 |
|---|---|
Molecular Formula |
C13H11F12NO2 |
Molecular Weight |
441.21 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[[1-methyl-5-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]pyrrol-2-yl]methyl]propan-2-ol |
InChI |
InChI=1S/C13H11F12NO2/c1-26-6(4-8(27,10(14,15)16)11(17,18)19)2-3-7(26)5-9(28,12(20,21)22)13(23,24)25/h2-3,27-28H,4-5H2,1H3 |
InChI Key |
MJRYNABQHBHRPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


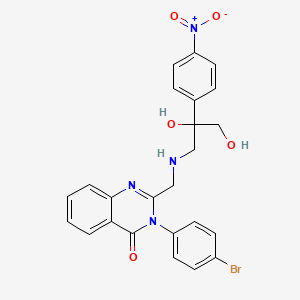
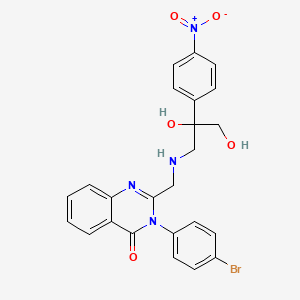
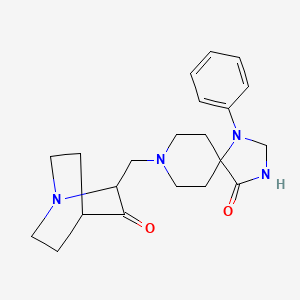
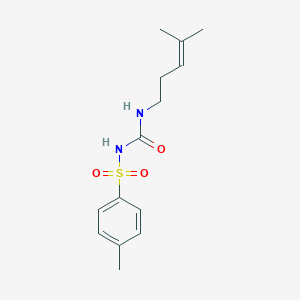
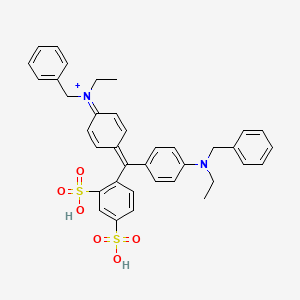
![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)
